4-(3-Methoxyphenyl)piperidine
Overview
Description
4-(3-Methoxyphenyl)piperidine is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(3-Methoxyphenyl)piperidine is represented by the SMILES stringCl.COc1cccc(c1)C2CCNCC2
and the InChI 1S/C12H17NO.ClH/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H
. The molecular weight of the compound is 227.73 . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Methoxyphenyl)piperidine include a molecular weight of 227.73 and an empirical formula of C12H18ClNO .Scientific Research Applications
Analytical Characterization and Biological Matrices
- Analytical Profiling : 4-(3-Methoxyphenyl)piperidine, identified in psychoactive arylcyclohexylamines, has been characterized using various analytical techniques like gas chromatography, mass spectrometry, and NMR spectroscopy. This compound was analyzed qualitatively and quantitatively in biological matrices like blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, highlighting its relevance in forensic toxicology and analytical chemistry (De Paoli et al., 2013).
Antibacterial Applications
- Antibacterial Effects : A study demonstrated the potential of a compound containing the 4-(3-Methoxyphenyl)piperidine structure in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This research marks a significant step in understanding and potentially addressing antibiotic resistance, a critical challenge in contemporary medicine (Kim et al., 2011).
Pharmacological and Toxicological Research
- Receptor Binding Studies : Research on analogues of ketamine and phencyclidine, including compounds with the 4-(3-Methoxyphenyl)piperidine structure, revealed their high affinity for the glutamate NMDA receptor. This finding is significant in understanding the psychotomimetic effects of these substances and their potential therapeutic applications (Roth et al., 2013).
- Antiallergy Activity : A series of compounds including 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to 4-(3-Methoxyphenyl)piperidine, were synthesized and evaluated for their antiallergic activity. Certain analogues displayed potent activity, suggesting potential applications in developing antiallergic therapeutics (Walsh et al., 1989).
Chemical and Structural Analysis
- Synthesis and Characterization : Various derivatives of 4-(3-Methoxyphenyl)piperidine have been synthesized and characterized, showing diverse properties like conformational analysis, antibacterial activity, and DNA binding studies. These derivatives hold potential for various applications in chemistry and drug development (Mohanraj & Ponnuswamy, 2018).
properties
IUPAC Name |
4-(3-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONQCMNVMIGQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443699 | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)piperidine | |
CAS RN |
99329-55-2 | |
Record name | 4-(3-Methoxyphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99329-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methoxyphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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